molecular formula C9H12OS B14546777 2-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]furan CAS No. 61720-52-3

2-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]furan

Cat. No.: B14546777
CAS No.: 61720-52-3
M. Wt: 168.26 g/mol
InChI Key: BZWOVXZALNFRPP-UHFFFAOYSA-N
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Description

2-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]furan is a chemical compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound features a furan ring substituted with a 2-methyl group and a 2-methylprop-2-en-1-ylsulfanyl group, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]furan can be achieved through various synthetic routes. One common method involves the reaction of 2-methylfuran with 2-methylprop-2-en-1-thiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of phase transfer catalysis (PTC) with benzyl triethyl ammonium chloride (BTEAC) as the catalyst can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated furans, nitrofurans.

Scientific Research Applications

2-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]furan is unique due to its specific combination of a furan ring with a 2-methylprop-2-en-1-ylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61720-52-3

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2-methyl-3-(2-methylprop-2-enylsulfanyl)furan

InChI

InChI=1S/C9H12OS/c1-7(2)6-11-9-4-5-10-8(9)3/h4-5H,1,6H2,2-3H3

InChI Key

BZWOVXZALNFRPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)SCC(=C)C

Origin of Product

United States

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